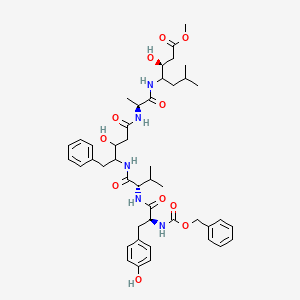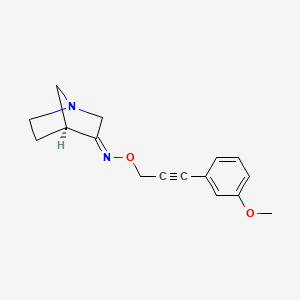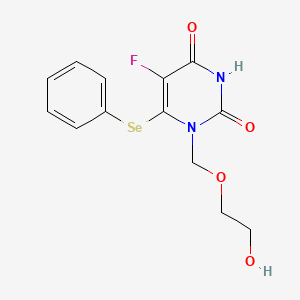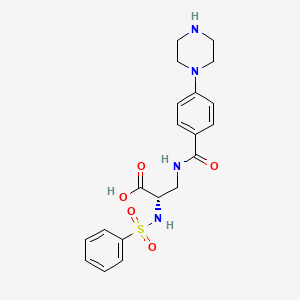
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride is a complex organic compound with a unique structure. It belongs to the class of dibenzothiepin derivatives, which are known for their diverse pharmacological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride typically involves multiple steps, starting from the appropriate dibenzothiepin precursor. The key steps include:
Formation of the dibenzothiepin core: This is usually achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dimethylamino group: This step involves the reaction of the dibenzothiepin core with dimethylamine under controlled conditions.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted dibenzothiepin derivatives.
Scientific Research Applications
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to its therapeutic effects. The exact pathways and targets are still under investigation, but it is known to influence the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-[4-(4-fluorophenyl)-1-piperazinyl]butanamide
- N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N’-ethylurea
- N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-4-[4-(diphenylmethylene)-1-piperidinyl]butanamide
Uniqueness
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride is unique due to its specific structural features and the presence of the dimethylaminoacetamide group. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
117125-46-9 |
|---|---|
Molecular Formula |
C18H21ClN2OS |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-(dimethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C18H20N2OS.ClH/c1-20(2)11-17(21)19-18-14-8-4-3-7-13(14)12-22-16-10-6-5-9-15(16)18;/h3-10,18H,11-12H2,1-2H3,(H,19,21);1H |
InChI Key |
YMRIPQMSYOAQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


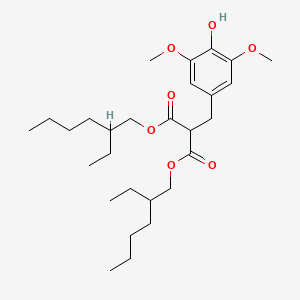
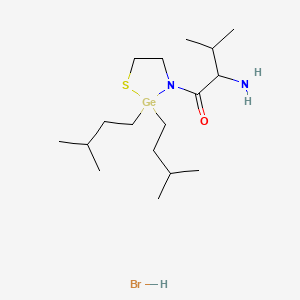

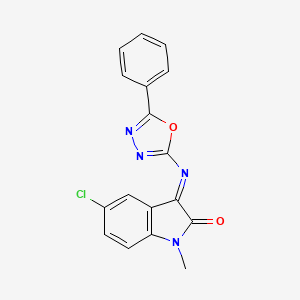
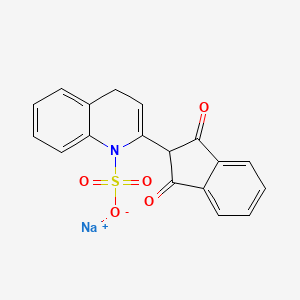

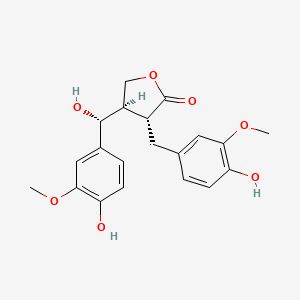
![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
